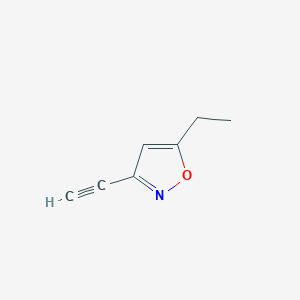
1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one is an organic compound characterized by the presence of a dichlorophenyl group and an ethylthio group attached to an ethanone backbone
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl mercaptan in the presence of a base, followed by oxidation to form the desired ethanone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions to increase yield and purity, and implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl group and ethylthio group contribute to its reactivity and ability to interact with biological molecules. These interactions can lead to the inhibition of enzymes, disruption of cell membranes, or interference with metabolic pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one can be compared with similar compounds such as:
1-(2,4-Dichlorophenyl)-2-(methylthio)ethan-1-one: This compound has a methylthio group instead of an ethylthio group, which may affect its reactivity and biological activity.
1-(2,4-Dichlorophenyl)-2-(phenylthio)ethan-1-one: The presence of a phenylthio group introduces additional aromatic interactions, potentially altering its chemical and biological properties.
1-(2,4-Dichlorophenyl)-2-(hydroxy)ethan-1-one: The hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H10Cl2OS |
|---|---|
Molecular Weight |
249.16 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-ethylsulfanylethanone |
InChI |
InChI=1S/C10H10Cl2OS/c1-2-14-6-10(13)8-4-3-7(11)5-9(8)12/h3-5H,2,6H2,1H3 |
InChI Key |
HCNVMNFHHMKETG-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid](/img/structure/B13485197.png)
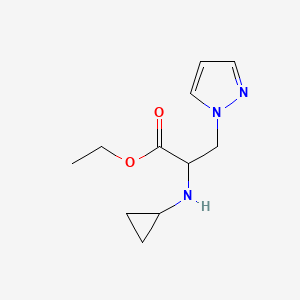
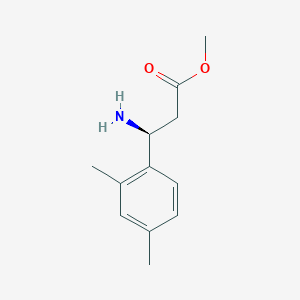
![5'-Ethyl-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13485207.png)
![1-(1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}piperidine-4-carbonyl)-6-methanesulfonyl-1,2,3,4-tetrahydroquinoline](/img/structure/B13485211.png)

![3-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13485230.png)

![2-{2,4-Dioxo-1,3-diazaspiro[4.5]decan-6-yl}acetic acid](/img/structure/B13485238.png)
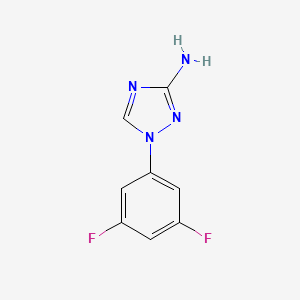
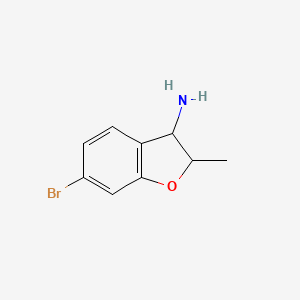
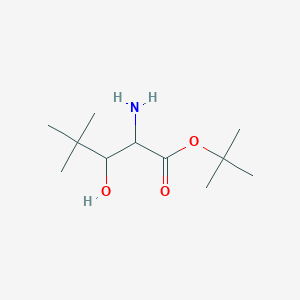
![Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride](/img/structure/B13485261.png)
